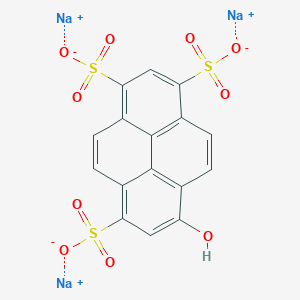
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its distinct fluorescent properties, which change with pH levels. The compound is also known for its applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt typically involves the sulfonation of 8-hydroxypyrene. The process includes the following steps:
Sulfonation: 8-Hydroxypyrene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.
Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Quinone derivatives with altered fluorescence.
Reduction: Reduced forms with different emission spectra.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for pH measurements and as a sensor for various analytes.
Biology: Employed in live-cell imaging to monitor intracellular pH changes.
Medicine: Utilized in diagnostic assays and as a marker in fluorescence microscopy.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt involves its ability to fluoresce under specific conditions. The compound has excitation maxima at 403 nm and 450 nm, with an emission maximum at 510 nm. The fluorescence intensity changes with pH, making it an effective pH indicator. The molecular targets include various cellular components where pH changes occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyranine: Another name for 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt.
Solvent Green 7: A similar fluorescent dye with comparable properties.
Cascade Blue: A different fluorescent dye used for similar applications
Uniqueness
This compound is unique due to its high water solubility, strong fluorescence, and sensitivity to pH changes. These properties make it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C16H7Na3O10S3 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
trisodium;8-hydroxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 |
InChI-Schlüssel |
KXXXUIKPSVVSAW-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


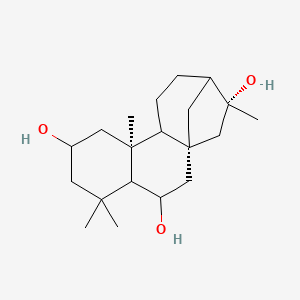
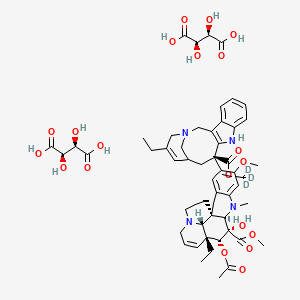
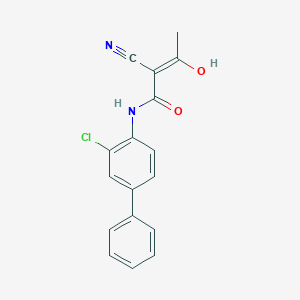
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
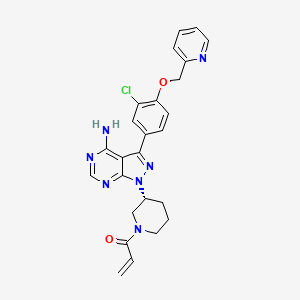
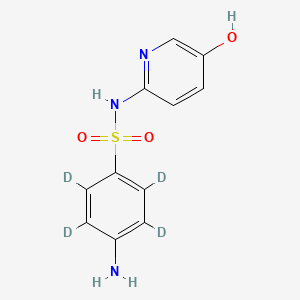
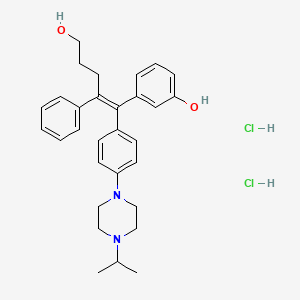
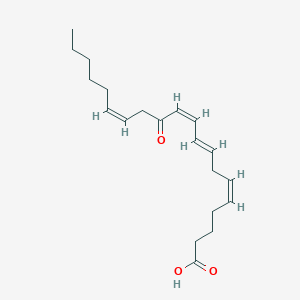
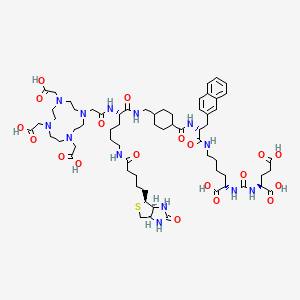
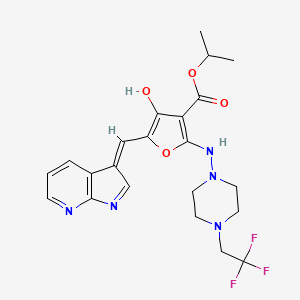
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
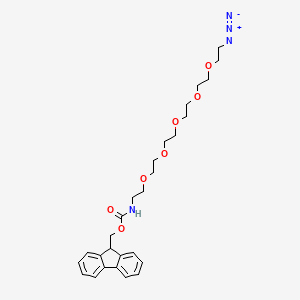
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
